molecular formula C16H15Cl2N3O B14396181 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-29-8

4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B14396181
CAS No.: 87035-29-8
M. Wt: 336.2 g/mol
InChI Key: FJONCNQZOAMWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methoxy group, and an imidazo[4,5-c]pyridine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The dichlorophenyl and methoxy groups are then introduced via nucleophilic substitution reactions, often using reagents like sodium hydride and appropriate halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
  • {4-[(2,4-Dichlorophenyl)methoxy]phenyl}methanol

Uniqueness

4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine stands out due to its imidazo[4,5-c]pyridine core, which imparts unique chemical and biological properties. This core structure differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

87035-29-8

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-propylimidazo[4,5-c]pyridine

InChI

InChI=1S/C16H15Cl2N3O/c1-2-7-21-10-20-14-5-6-19-16(15(14)21)22-9-11-3-4-12(17)8-13(11)18/h3-6,8,10H,2,7,9H2,1H3

InChI Key

FJONCNQZOAMWAT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.